4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as isopropyl alcohol, under ultrasonic activation .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives may involve multi-step synthesis processes, including the use of halocarboxylic acid esters or 3-bromopentane-2,4-dione . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine moiety is structurally similar to purine, allowing it to effectively bind to biological targets . This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolone[3,2-a]pyrimidines: Known for their inhibitory activity against specific enzymes, these compounds are structurally related and have similar applications.
Uniqueness
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)thiomorpholine 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
93501-45-2 |
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Molecular Formula |
C11H13N3O4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N3O4S2/c15-9(13-2-5-20(17,18)6-3-13)8-7-12-11-14(10(8)16)1-4-19-11/h7H,1-6H2 |
InChI Key |
CLFOPROOWFZJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)N3CCS(=O)(=O)CC3 |
Origin of Product |
United States |
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